64-Fold Superior Anaerobic Potency of Trovafloxacin Hydrochloride Against Bacteroides fragilis Group vs. Ciprofloxacin
In a direct head-to-head comparison against 100 clinical isolates of the Bacteroides fragilis group, trovafloxacin was the most active quinolone tested, with an MIC₉₀ of 1 µg/mL. This represents a 64-fold potency advantage over ciprofloxacin (MIC₉₀ 64 µg/mL), an 8-fold advantage over sparfloxacin (MIC₉₀ 8 µg/mL), a 16-fold advantage over levofloxacin (MIC₉₀ 16 µg/mL), and a 32-fold advantage over ofloxacin (MIC₉₀ 32 µg/mL) [1]. Imipenem (MIC₉₀ 0.25 µg/mL) and metronidazole (MIC₉₀ 1 µg/mL) were the only comparators matching or exceeding trovafloxacin's potency, but these agents belong to different antibiotic classes with distinct resistance liabilities [1].
| Evidence Dimension | In vitro antibacterial activity against B. fragilis group clinical isolates (MIC₉₀) |
|---|---|
| Target Compound Data | Trovafloxacin MIC₉₀ = 1 µg/mL |
| Comparator Or Baseline | Ciprofloxacin MIC₉₀ = 64 µg/mL; Sparfloxacin MIC₉₀ = 8 µg/mL; Levofloxacin MIC₉₀ = 16 µg/mL; Ofloxacin MIC₉₀ = 32 µg/mL |
| Quantified Difference | 64-fold more active than ciprofloxacin; 8-fold more active than sparfloxacin; 16-fold more active than levofloxacin; 32-fold more active than ofloxacin |
| Conditions | Agar dilution method per NCCLS guidelines; 100 clinical B. fragilis group isolates; Borobio et al., 1997 |
Why This Matters
For anaerobic microbiology research and antimicrobial susceptibility testing panels, trovafloxacin hydrochloride provides a quinolone control with clinically relevant anaerobic coverage that ciprofloxacin, levofloxacin, and ofloxacin cannot match, enabling meaningful comparator data in studies targeting mixed aerobic-anaerobic infections.
- [1] Borobio MV, Nogales MC, Palomares JC, Perea EJ. Evaluation of in vitro activity of a new fluoroquinolone trovafloxacin (CP-99,219) compared with other anti-anaerobic antimicrobials against members of the Bacteroides fragilis group. Int J Antimicrob Agents. 1997 May;8(4):249-52. doi:10.1016/s0924-8579(97)00014-9. PMID: 18611810. View Source
